N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-15-7-2-8-20(15)13-5-1-4-12(10-13)19-17(23)16(22)18-11-14-6-3-9-24-14/h1,3-6,9-10H,2,7-8,11H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXISWNSHXFERTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine source under reductive amination conditions.
Synthesis of the oxalamide linkage: The furan-2-ylmethylamine is then reacted with oxalyl chloride to form the corresponding oxalamide intermediate.
Introduction of the pyrrolidinone moiety: The final step involves coupling the oxalamide intermediate with 3-(2-oxopyrrolidin-1-yl)phenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, nitrating agents, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the oxalamide linkage would produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Differences
Oxalamides are a versatile class of compounds with variable substituents that dictate their applications. Below is a comparative analysis of the target compound with structurally related derivatives:
Key Observations :
- Substituent Diversity: The target compound’s furan and pyrrolidinone groups distinguish it from pyridine- or chroman-containing analogs. Ferrocene derivatives (e.g., compound 2c) incorporate metallocene moieties, enabling redox activity absent in the target .
- Molecular Weight: The target (341.4 g/mol) is intermediate compared to flavored oxalamides (e.g., 353.4 g/mol for No. 1770) and larger derivatives like the chroman-substituted compound (381.4 g/mol). Lower molecular weight analogs (e.g., 279.68 g/mol for the chloropyridinyl derivative) may offer better bioavailability .
Physicochemical Properties
- Limited data exist for the target compound, but substituents influence properties: Furan rings: Enhance aromatic interactions but may reduce solubility compared to pyridinyl groups .
Biological Activity
N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.
Structural Features
The compound is characterized by:
- Furan Ring : A five-membered aromatic ring that may enhance biological interactions.
- Pyrrolidinone Moiety : A cyclic amide that can influence the compound's reactivity and interaction with biological targets.
- Oxalamide Linkage : A functional group that is significant in medicinal chemistry for its role in enzyme inhibition and receptor modulation.
Synthesis
The synthesis of this compound typically involves multi-step reactions requiring precise conditions to ensure high yields and purity. The general synthetic pathway includes:
- Formation of the furan derivative.
- Introduction of the pyrrolidinone moiety.
- Coupling with the oxalamide functionality.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors. Preliminary studies suggest that it may exhibit properties leading to:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways, such as those related to inflammation or cancer.
- Receptor Modulation : Interaction with receptors that could alter signaling pathways, contributing to therapeutic effects.
Case Studies and Research Findings
-
Antiproliferative Activity : Preliminary evaluations indicate that this compound may have antiproliferative effects on various cancer cell lines, similar to other oxalamide derivatives tested in vitro.
These findings suggest a promising avenue for further research into its anticancer properties.
Cell Line IC50 (µM) Mechanism HCT116 10 Topoisomerase I inhibition HeLa 15 Induction of apoptosis - Inflammatory Disease Models : In animal models, compounds with similar structures have shown effectiveness in reducing markers of inflammation, indicating that this compound could possess anti-inflammatory properties.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Differences |
|---|---|---|
| N1-(furan-2-ylmethyl)-N2-(phenyl)oxalamide | Lacks pyrrolidinone moiety | Simpler structure |
| N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide | Acetamide instead of oxalamide | Different reactivity |
| N1-butyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | Piperidine ring instead of pyrrolidine | Variation in biological activity |
The combination of furan, pyrrolidinone, and oxalamide functionalities in this compound may provide specific biological activities not present in similar compounds.
Q & A
Q. What are the optimal synthetic routes for N1-(furan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can stereochemical purity be ensured?
Methodological Answer:
- Synthesis Strategy : Oxalamides are typically synthesized via sequential coupling reactions. For example, oxalyl chloride intermediates can react with primary amines (e.g., furan-2-ylmethylamine) followed by secondary amines (e.g., 3-(2-oxopyrrolidin-1-yl)aniline). Reaction conditions (solvent, temperature, catalysts) must be optimized to minimize side products .
- Stereochemical Control : Diastereomeric mixtures (common in oxalamides) require separation using chiral HPLC or recrystallization. For example, compounds like N1-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide were resolved via silica gel chromatography, achieving >95% purity .
- Characterization : LC-MS (APCI+) and ¹H/¹³C NMR (DMSO-d₆, 50°C) are critical for structural confirmation. For instance, δH values for pyrrolidinone protons (~2.27 ppm for –CH₃) and furan protons (~7.41–8.35 ppm) are diagnostic .
Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?
Methodological Answer:
- Purity Assessment : Use reverse-phase HPLC with a C18 column (90–97% purity thresholds) and monitor for degradation products. For example, compounds like N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)thiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide showed stability in DMSO at −20°C for >6 months .
- Stability Testing : Conduct accelerated stability studies under stress conditions (e.g., pH 3–9, 40–60°C). Oxalamides with hydrolytically sensitive groups (e.g., 2-oxopyrrolidinyl) may require lyophilization to prevent decomposition .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of this oxalamide derivative, particularly in antiviral or enzyme inhibition contexts?
Methodological Answer:
- Key Substituent Effects :
- Furan-2-ylmethyl Group : Enhances lipophilicity and π-π stacking with target proteins (e.g., HIV-1 gp120), as seen in analogs like BNM-III-170 , which showed nanomolar affinity .
- 3-(2-Oxopyrrolidin-1-yl)phenyl Group : The pyrrolidinone ring may confer conformational rigidity, improving binding to enzymes like soluble epoxide hydrolase (sEH) .
- Experimental Design : Compare IC₅₀ values of analogs with varying substituents. For example, replacing furan with thiophene reduced antiviral potency by 10-fold in related compounds .
Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., cell-based vs. enzymatic)?
Methodological Answer:
- Assay Optimization :
- Enzymatic Assays : Use recombinant sEH or viral entry proteins (e.g., HIV-1 Env) to measure direct inhibition. For example, N1-(adamantyl)oxalamides showed sub-micromolar activity against sEH .
- Cell-Based Assays : Account for membrane permeability and off-target effects. Pre-treat cells with efflux pump inhibitors (e.g., verapamil) to mitigate false negatives .
- Data Normalization : Normalize activity to control compounds (e.g., N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide ) to control for batch-to-batch variability .
Q. What computational and experimental approaches are recommended to study this compound’s interaction with metal ions in coordination chemistry?
Methodological Answer:
- Coordination Studies :
- Ligand Design : The oxalamide moiety can act as a bidentate ligand. For example, H₃obea (an asymmetric oxalamide) formed a 2D Cu(II) coordination polymer with helical substructures .
- Experimental Validation : Use single-crystal X-ray diffraction to confirm binding modes. Magnetic susceptibility measurements (e.g., SQUID) can elucidate spin states in metal complexes .
- DFT Calculations : Model metal-ligand bond distances and electronic transitions. Compare with experimental UV-Vis and EPR data .
Mechanistic and Functional Questions
Q. How does the furan-2-ylmethyl group influence the compound’s pharmacokinetic properties, such as metabolic stability or CYP450 interactions?
Methodological Answer:
- Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Furan rings are prone to CYP450-mediated oxidation, potentially forming reactive metabolites .
- CYP Inhibition Assays : Test against CYP3A4/2D6 using fluorogenic substrates. For example, N1-(2,4-dimethoxybenzyl)oxalamides showed negligible inhibition at 10 µM .
Q. What strategies can mitigate solubility challenges during in vivo studies?
Methodological Answer:
- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers. For analogs like N1-(pyridin-2-ylmethyl)oxalamide , 10% DMSO/water mixtures improved solubility to >1 mg/mL .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidinone ring to enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
